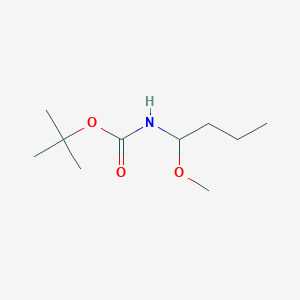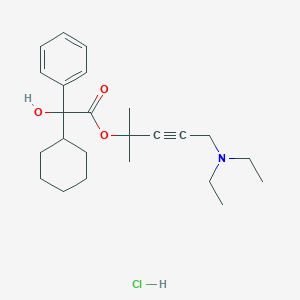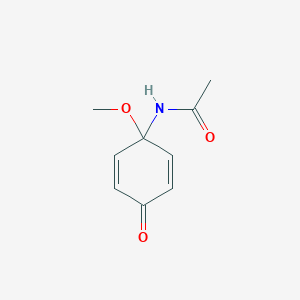
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, also known as MOCA, is an organic compound that has been extensively studied for its potential applications in scientific research. MOCA is a cyclic amide that contains a methoxy group and a carbonyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
作用機序
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits HDACs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in histone acetylation, which results in changes in gene expression. The specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide depend on the concentration and duration of exposure. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3 at low concentrations, while higher concentrations can inhibit other HDAC isoforms.
生化学的および生理学的効果
The inhibition of HDACs by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have various biochemical and physiological effects. In cancer cells, HDAC inhibition leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This results in the suppression of tumor growth and metastasis. In addition, HDAC inhibition by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can improve the immune response against cancer cells.
実験室実験の利点と制限
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, and it has a specific target, HDACs, which makes it a selective inhibitor. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide also has some limitations. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. In addition, its selectivity for HDAC isoforms can be affected by the concentration and duration of exposure, which can lead to off-target effects.
将来の方向性
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. Future research should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and their role in cancer biology. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can also be used as a research tool to study epigenetic regulation and gene expression in various biological processes.
合成法
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be synthesized using different methods, including the reaction of 4-methoxycarbonylphenylhydrazine with cyclohexanone, followed by the reaction of the resulting compound with acetic anhydride. Other methods involve the reaction of 4-methoxycarbonylphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting compound with acetic anhydride. The purity and yield of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
科学的研究の応用
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been investigated for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
特性
IUPAC Name |
N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQWQZLNOHPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568397 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide | |
CAS RN |
139356-93-7 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

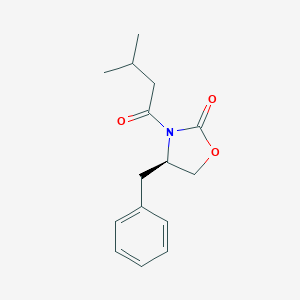

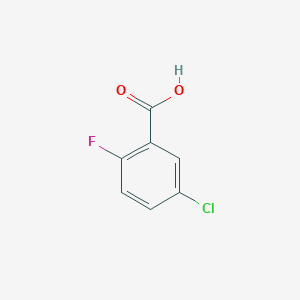

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

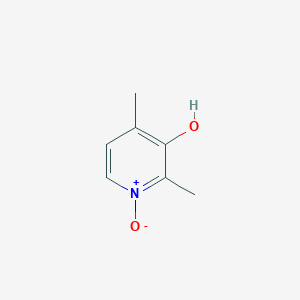
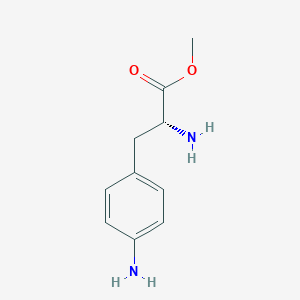
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
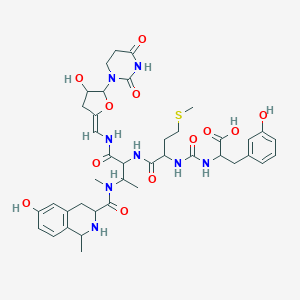
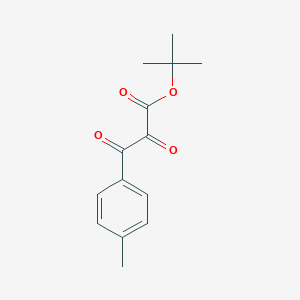
![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
